5-氟-2-甲基苯磺酰氟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

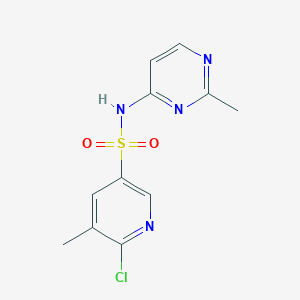

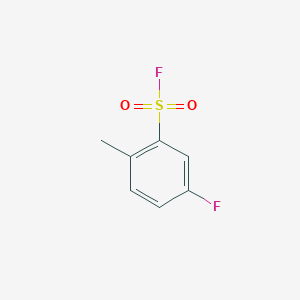

5-Fluoro-2-methyl-benzenesulfonyl fluoride is a type of sulfonyl fluoride . It’s a clear colorless to yellow liquid . It may be used to synthesize 1-(aminomethyl)-5-fluoro-N,N-dimethyl-benzenesulfonamide .

Synthesis Analysis

Sulfonyl fluorides have emerged as the workhorse functional group, with diverse applications being reported . They are used as electrophilic warheads by both medicinal chemists and chemical biologists . New synthetic approaches that start with sulfur-containing substrates include the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols .Molecular Structure Analysis

The molecular formula of 5-Fluoro-2-methyl-benzenesulfonyl fluoride is C7H6F2O2S . Its molecular weight is 192.18 . The SMILES string is CC1=C(S(F)(=O)=O)C=C(F)C=C1 .Chemical Reactions Analysis

Sulfonyl fluorides act by reacting with the hydroxy group of the active site serine residue to form a sulfonyl enzyme derivative . This derivative may be stable for long periods of time except at high pH .科学研究应用

亲核芳香取代 (SNAr) 氟化反应

5-氟-2-甲基苯磺酰氟在原位生成无水氟化物盐的实用方法的开发中发挥着至关重要的作用。这些盐在亲核芳香取代 (SNAr) 反应中至关重要,为缺电子的芳基和杂芳基氯化物以及硝基芳烃的氟化提供了有效的途径。这证明了该化合物在增强有机合成中氟化反应的实用性和可及性方面的效用 (Cismesia, Sanford, et al., 2017)。

酶促氟化

该化合物对理解酶促氟化过程有影响,如从牛链霉菌中提取的天然氟化酶的研究中所见。该酶能够催化生物氟化反应,克服了使用水性氟化物相关的化学挑战。此类研究提供了对生物氟化机制的见解,该机制在含氟有机化合物的生物技术合成中具有应用 (Dong, O'Hagan, et al., 2004)。

脂肪族 C-H 氟化

研究还扩展到脂肪族 C-H 氟化,其中 5-氟-2-甲基苯磺酰氟用于催化过程,将氟原子引入碳氢化合物。该过程由锰卟啉配合物促进,突出了该化合物在复杂分子选择性氟化中的作用,显著影响了用于医药和农用化学品的氟化有机化合物的合成 (Liu, Groves, et al., 2012)。

PET 放射性配体开发

在正电子发射断层扫描 (PET) 放射性配体的开发中,该化学物质用作氟化反应的前体,促进成像研究化合物的合成。这些应用对于分子成像技术的发展至关重要,有助于理解和诊断神经系统疾病 (Telu, Pike, et al., 2011)。

氟离子回收

该化合物参与了与从氟化材料降解产生的氟离子回收相关的研究。此类研究具有环境影响,探索了在有价值的氟化化合物生产中重新利用氟离子的有效方法,从而促进了可持续的化学实践 (Iwai, Kitazume, et al., 2010)。

作用机制

Target of Action

5-Fluoro-2-methyl-benzenesulfonyl fluoride is a type of sulfonyl fluoride, which are known to be used as electrophilic warheads by both medicinal chemists and chemical biologists . They have diverse applications and are particularly attractive for these applications due to their balance of reactivity and stability .

Mode of Action

Sulfonyl fluorides, including 5-Fluoro-2-methyl-benzenesulfonyl fluoride, are intriguing due to their ability to engage with nucleophiles under suitable reaction conditions . This interaction leads to new activation methods and has invigorated research into electrophilic species featuring a sulfur–fluorine bond .

Biochemical Pathways

Sulfonyl fluorides are known to be involved in sulfur(vi)-fluoride exchange (sufex) processes . These processes have led to the development of new synthetic methods and transformations .

Pharmacokinetics

It’s worth noting that sulfonyl fluorides, in general, are resistant to hydrolysis under physiological conditions , which could potentially impact their bioavailability.

Result of Action

Sulfonyl fluorides are known for their bactericidal effects , which means they have the ability to kill bacteria.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Fluoro-2-methyl-benzenesulfonyl fluoride. For instance, sulfonyl fluorides are resistant to hydrolysis under physiological conditions , which suggests that they may remain stable and effective in various biological environments.

安全和危害

This chemical is considered hazardous. It’s harmful if swallowed, causes severe skin burns and eye damage, and is harmful to aquatic life . It’s advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

The advent of sulfur(vi)-fluoride exchange (SuFEx) processes as transformations with click-like reactivity has invigorated research into electrophilic species featuring a sulfur–fluorine bond . The direct formation of the C-F bond by fluorinase is the most effective and promising method . The structure and catalytic mechanism of fluorinase are introduced to understand fluorobiochemistry . Furthermore, the distribution, applications, and future development trends of fluorinated compounds are also outlined .

属性

IUPAC Name |

5-fluoro-2-methylbenzenesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O2S/c1-5-2-3-6(8)4-7(5)12(9,10)11/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWDLFHAWBWCNTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

98566-96-2 |

Source

|

| Record name | 98566-96-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Ethyl-2-ethylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2777398.png)

![N-cycloheptyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2777399.png)

![N-benzyl-N-(4-chlorobenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2777411.png)

![tert-Butyl [(3S)-1-({[3-(Trifluoromethyl)benzoyl]amino}acetyl)pyrrolidin-3-yl]carbamate](/img/structure/B2777416.png)